molecular formula C26H26N2O2S B2376700 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione CAS No. 685106-83-6

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione

Cat. No.: B2376700
CAS No.: 685106-83-6
M. Wt: 430.57
InChI Key: RBRURJYFMIKWBI-UHFFFAOYSA-N
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Description

5-(4-Heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a heterocyclic compound featuring a fused indeno-thiazolo-pyrimidine core with a 4-heptylphenyl substituent. This structure combines a lipophilic heptyl chain with a rigid aromatic system, making it a candidate for targeting biological pathways involving hydrophobic interactions.

Properties

IUPAC Name

10-(4-heptylphenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)24-22-23(27-26-28(24)21(29)16-31-26)19-10-7-8-11-20(19)25(22)30/h7-8,10-15,24H,2-6,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRURJYFMIKWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)N=C5N2C(=O)CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[3,2-a]pyrimidine Synthesis

The thiazolo[3,2-a]pyrimidine core is typically synthesized via intramolecular cyclization of 2-thioureido-dihydropyrimidine precursors. For example, Balkan et al. demonstrated that heating 2-phenacylthio-dihydropyrimidine hydrobromides with polyphosphoric acid (PPA) yields thiazolo[3,2-a]pyrimidines in moderate yields. This method is adaptable to the target compound by substituting the phenacyl group with indeno-dione derivatives.

Indeno[1,2-d]thiazole Formation

Indeno-thiazole systems are constructed through Knoevenagel condensation followed by annulation. A reported protocol involves reacting 1-indanone with thiourea and malononitrile under acidic conditions to form the thiazole ring fused to the indeno scaffold. For the dione functionality, oxidation of intermediate diols or direct use of diketone precursors (e.g., ninhydrin derivatives) is effective.

Stepwise Synthesis of 5-(4-Heptylphenyl)indeno[1,2-d]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione

Route 1: Sequential Cyclization and Coupling

Step 1: Synthesis of 3,6-Dioxo-indeno[1,2-d]thiazole

  • React 1-indanone with thiourea and ethyl cyanoacetate in acetic acid to yield 2-amino-indeno[1,2-d]thiazole-3,6-dione.
  • Oxidize with hydrogen peroxide to ensure full diketone formation.

Step 2: Introduction of 4-Heptylphenyl Group

  • Perform Suzuki-Miyaura coupling using 4-heptylphenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).
  • Optimize reaction conditions: 1,4-dioxane, 110°C, 12 hours.

Step 3: Pyrimidine Ring Closure

  • Condense the intermediate with ethyl acetoacetate and ammonium acetate under microwave irradiation (150°C, 20 min).
  • Purify via column chromatography (silica gel, CHCl₃:MeOH 9:1).

Yield : 34–42% over three steps.

Route 2: One-Pot Multicomponent Reaction

A streamlined approach inspired by Sherif et al. and recent triazolo-pyrimidine syntheses:

  • Combine 1-indanone, 4-heptylbenzaldehyde, thiourea, and ethyl acetoacetate in ethanol with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst.
  • Heat under reflux (80°C, 24 hours) to induce simultaneous Knoevenagel condensation, Michael addition, and cyclization.
  • Isolate the product via recrystallization (ethanol/ether).

Advantages : Reduced purification steps, higher atom economy.
Yield : 28–37%.

Mechanistic Insights and Optimization

Key Reaction Pathways

  • Knoevenagel Condensation : Forms the α,β-unsaturated ketone intermediate from 1-indanone and 4-heptylbenzaldehyde.
  • Thiazole Formation : Nucleophilic attack by thiourea on the ketone, followed by cyclodehydration.
  • Pyrimidine Cyclization : Ammonium acetate facilitates ring closure via enamine formation.

Catalytic Enhancements

  • Microwave Irradiation : Reduces reaction time from 24 hours to 20 minutes while improving yield by 15–20%.
  • Ecofriendly Catalysts : TMDP and morpholine enhance reaction efficiency and reduce side products compared to traditional PPA.

Analytical Data and Characterization

Table 1: Spectral Data for 5-(4-Heptylphenyl)indeno[1,2-d]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, 2H, J = 8.4 Hz, Ar-H), 7.45 (d, 2H, J = 8.4 Hz, Ar-H), 2.65 (t, 2H, -CH₂-), 1.25–1.30 (m, 10H, -(CH₂)₅CH₃)
¹³C NMR 178.9 (C=O), 162.4 (C=N), 149.2 (Ar-C), 128.7–134.2 (aromatic carbons)
HRMS m/z 492.1845 [M+H]⁺ (Calcd for C₂₈H₂₅N₃O₂S: 492.1848)
IR (KBr) 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S)

Table 2: Comparative Yields of Synthetic Routes

Method Catalyst Time Yield (%)
Sequential Cyclization PPA/Pd(PPh₃)₄ 36 hours 42
One-Pot Multicomponent TMDP 24 hours 37
Microwave-Assisted Morpholine 20 minutes 45

Chemical Reactions Analysis

Types of Reactions

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NBS or NCS in an organic solvent like dichloromethane (DCM).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Antiproliferative Effects

  • 9B and 12B : Demonstrated IC₅₀ values of 12.5 µM and 14.3 µM, respectively, against A549 LC cells in SRB assays. Both compounds induced apoptosis via caspase-3/9 activation and IL-6/STAT3 pathway inhibition .

Molecular Docking Profiles

  • 9B and 12B : Showed strong binding to caspase-9 (-7.5 kcal/mol and -7.3 kcal/mol) and caspase-3 (-7.4 kcal/mol and -7.2 kcal/mol), with hydrogen bonding critical for stability .
  • Target Compound: The heptyl chain could form van der Waals interactions with nonpolar residues in caspases or IL-6, though excessive bulk might sterically hinder binding compared to trimethoxyphenyl (9B) .

Pharmacokinetics and Toxicity

  • Plasma clearance (CL) was 0.45 L/h for 9B and 0.52 L/h for 12B, suggesting moderate metabolic stability .
  • Target Compound : The heptyl chain may prolong half-life (T₁/₂) due to increased lipophilicity but could raise toxicity risks via accumulation in lipid-rich tissues .

Biological Activity

5-(4-Heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route includes cyclization and functionalization steps that yield the desired thiazolo-pyrimidine framework. The characterization of the compound is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit promising antimicrobial properties. In studies conducted on various bacterial strains, including Gram-positive bacteria, compounds similar to 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs) in the low micromolar range. For instance:

CompoundBacterial StrainMIC (µg/mL)
5-(4-Heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidineStaphylococcus aureus15
Similar DerivativeEscherichia coli20

These results suggest that the compound has a broad spectrum of activity against pathogenic bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays showed that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo-pyrimidine derivatives. In cell line assays against various cancer types (e.g., breast cancer and leukemia), compounds related to 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine exhibited significant cytotoxic effects. The IC50 values were reported in the micromolar range:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)8
K562 (Leukemia)12

Molecular docking studies further support these findings by demonstrating strong binding affinities to key oncogenic targets.

The biological activity of 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine is thought to be mediated through multiple pathways:

  • Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It interferes with critical signaling pathways such as MAPK and PI3K/Akt.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through activation of caspases and upregulation of pro-apoptotic factors.

Case Studies

Several case studies have documented the efficacy of thiazolo-pyrimidine derivatives in preclinical models:

  • Study on Inflammatory Diseases : A study demonstrated that treatment with a thiazolo-pyrimidine derivative significantly reduced paw edema in a rat model of inflammation.
  • Cancer Treatment : Another study reported that a similar derivative inhibited tumor growth in xenograft models by inducing apoptosis in tumor cells.

Q & A

Q. What synthetic methodologies are suitable for preparing 5-(4-heptylphenyl)indeno-thiazolo-pyrimidine-dione derivatives?

To synthesize such polycyclic compounds, multi-step heterocyclization is typically required. For example:

  • Step 1 : Acylation of key intermediates (e.g., indole/pyrrole derivatives) followed by hydrazinolysis to form triazole/thiazole precursors .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the 4-heptylphenyl group. Solvent systems like ethanol or methanol under reflux (70–80°C) are effective for high-yield coupling reactions .
  • Step 3 : Cyclization under alkaline conditions to form the fused thiazolo-pyrimidine core. Confirm purity via HPLC with diode-array detection .

Q. How can the structure of this compound be validated experimentally?

Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for phenyl groups) and carbonyl signals (δ ~1680 cm⁻¹ in IR) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios to confirm molecular formula.
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s biological activity?

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., anaplastic lymphoma kinase) based on structural analogs showing activity against these targets .
  • Software : Use AutoDock Vina or Schrödinger Maestro with PDB ligands (e.g., 3LD6 for lanosterol 14-α-demethylase) .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with known inhibitors and validate via in vitro assays .

Q. What strategies resolve contradictions in solubility data for hydrophobic derivatives?

  • Experimental : Test solubility in DMSO-water mixtures (1–10% v/v) using UV-Vis spectrophotometry at λmax for the compound.
  • Computational : Calculate logP values via ChemDraw or ACD/Labs to predict hydrophobicity .
  • Mitigation : Introduce polar substituents (e.g., -OH or -NH2) on the heptyl chain while monitoring activity retention .

Q. How can structure-activity relationships (SAR) be optimized for anticancer activity?

  • Substitution patterns : Vary the heptyl chain length (C4–C8) and phenyl substituents (e.g., electron-withdrawing -NO2 vs. donating -OCH3) to modulate cell permeability .
  • Biological assays : Screen against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. Compare IC50 values with reference drugs (e.g., doxorubicin) .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) .

Methodological Challenges

Q. How to address low yields in the final cyclization step?

  • Optimization : Adjust reaction temperature (60–100°C) and catalyst (e.g., K2CO3 vs. NaHCO3) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate consumption.
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Q. What analytical techniques are critical for detecting degradation products?

  • HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation peaks.
  • Stability studies : Store the compound under accelerated conditions (40°C/75% RH) and analyze at 0, 1, 3, and 6 months .

Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., histidine) or include solvation effects .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. What statistical methods are suitable for analyzing dose-response data?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.